molecular formula C12H23ClN2O2 B6208036 tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride CAS No. 2703781-83-1

tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride

Cat. No.: B6208036
CAS No.: 2703781-83-1
M. Wt: 262.8
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-amino-6-azabicyclo[321]octane-6-carboxylate hydrochloride is a bicyclic compound with significant interest in the field of organic chemistry

Properties

CAS No.

2703781-83-1

Molecular Formula

C12H23ClN2O2

Molecular Weight

262.8

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from acyclic starting materials . One common approach involves the use of achiral tropinone derivatives, which undergo desymmetrization to form the desired bicyclic structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of organic solvents and controlled temperature conditions to facilitate the formation of the bicyclic scaffold .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions . The reaction conditions typically involve controlled temperatures and the use of organic solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of the compound, while reduction reactions may produce reduced forms of the compound .

Scientific Research Applications

Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. This compound can bind to nicotinic acetylcholine receptors, influencing their activity and modulating various physiological processes . The exact pathways and molecular targets involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 1-amino-6-azabicyclo[3.2.1]octane-6-carboxylate hydrochloride is unique due to its specific structural configuration and the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research and industrial applications.

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